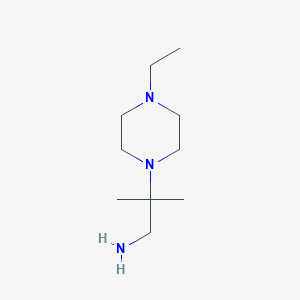

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

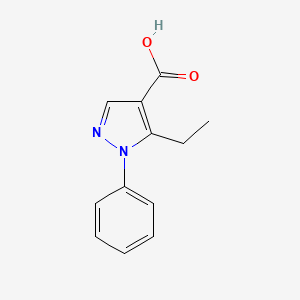

The compound "2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine" is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The papers provided discuss various piperazine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the compound .

Synthesis Analysis

The synthesis of piperazine derivatives is a key area of research due to their relevance in medicinal chemistry. For instance, optically pure phenyl- and non-phenyl-substituted piperazines with potential for treating cocaine abuse were synthesized and their binding affinity for the dopamine transporter was investigated, highlighting the importance of stereochemistry in biological activity . Another study reported the synthesis of 1,4-piperazine-2,5-diones from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, demonstrating the complexity and multi-step nature of synthesizing piperazine derivatives . Additionally, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents shows the versatility of piperazine derivatives in generating compounds with significant in vitro and in vivo activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The study of organic crystal engineering with 1,4-piperazine-2,5-diones revealed polymorphic crystalline forms with different hydrogen-bonding networks, which can influence the solubility and stability of the compounds . The structure-retention relationship in chiral 1,4-disubstituted piperazine derivatives on carbohydrate chiral stationary phases also emphasizes the impact of molecular structure on the behavior of these compounds during chromatographic separation .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions that modify their structure and properties. The synthesis of N,N'-dinitroso derivatives from piperazinium-2-carboxylic acid dihydrochloride illustrates the chemical reactivity of piperazine derivatives and the potential to create novel compounds with different functionalities . The one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under controlled microwave irradiation is another example of the chemical versatility of piperazine-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the substituents attached to the piperazine ring. The polymorphism observed in the 1,4-piperazine-2,5-diones study suggests that even small changes in the molecular structure can lead to significant differences in the physical properties of these compounds . The chiral separation of 1,4-disubstituted piperazines also indicates that the stereochemistry of these molecules can affect their physical properties, such as solubility and chromatographic behavior .

Applications De Recherche Scientifique

Summary of the Application

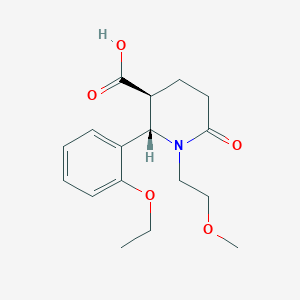

“2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine” is a part of the chemical structure of Blonanserin (AD-5423), a novel antipsychotic agent having both dopamine D2 and serotonin 5-HT2 receptor antagonist properties . This compound is different from all of the currently known antipsychotics, such as haloperidol, chlorpromazine, and risperidone .

Methods of Application or Experimental Procedures

To understand the structure-activity relationships of antipsychotics, an X-ray analysis of the title compound was undertaken . A colorless platelet crystal was obtained from a chloroform solution at room temperature . The structure was solved by direct methods and refined by full-matrix least-squares methods with anisotropic thermal parameters for non-hydrogen atoms .

Results or Outcomes

The dihedral angle between the least-squares planes of the benzene and pyridine rings is 86.4(1) ̊ . The fluorine atom lies in the benzene ring with a deviation of 0.008(3)Å . The piperidine ring adopts a chair conformation .

2. Gastric Antisecretory and Antiulcer Drug

Summary of the Application

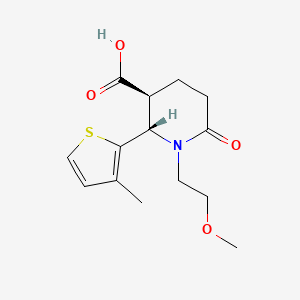

The metabolites of “2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine” are part of the chemical structure of AS-2646, a candidate as a gastric antisecretory and antiulcer drug .

Methods of Application or Experimental Procedures

The metabolites of “2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine” were synthesized to confirm the proposed structures . The effects of the metabolites on ulcer induced by stress were determined .

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Safety And Hazards

This would detail any known health risks associated with exposure to the compound, as well as any precautions that should be taken when handling it. It could also include information on how to dispose of the compound safely.

Orientations Futures

This could include potential applications for the compound, areas where further research is needed, or upcoming studies involving the compound.

Propriétés

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)10(2,3)9-11/h4-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKLDYLDJQCZNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C)(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429357 |

Source

|

| Record name | 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine | |

CAS RN |

891643-94-0 |

Source

|

| Record name | 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)